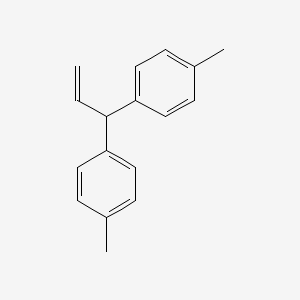
1,1'-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C17H18 It is a derivative of benzene, featuring two benzene rings connected by a propene bridge, with each benzene ring substituted by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with propene in the presence of a catalyst. The reaction conditions include:
Temperature: Approximately 80-100°C
Catalyst: Aluminum chloride (AlCl3) or another Lewis acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the catalyst
The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the propene acts as the alkylating agent, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propene bridge and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-methylbenzene): Similar structure but with a saturated propyl bridge.
1,1’-(But-1-ene-3,3-diyl)bis(4-methylbenzene): Similar structure with a longer butene bridge.
1,1’-(Prop-1-ene-3,3-diyl)bis(4-chlorobenzene): Similar structure with chlorine substituents instead of methyl groups.
Uniqueness
1,1’-(Prop-1-ene-3,3-diyl)bis(4-methylbenzene) is unique due to its specific structural features, including the propene bridge and methyl groups
Properties
CAS No. |
99595-31-0 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C17H18/c1-4-17(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h4-12,17H,1H2,2-3H3 |
InChI Key |
LIRRHFXLOJINTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



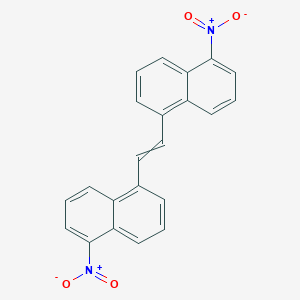
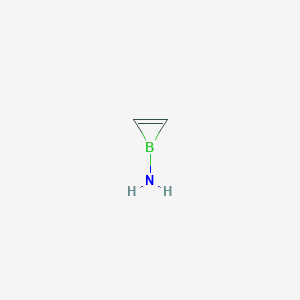
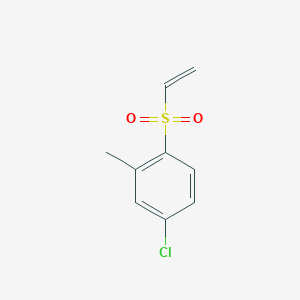
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
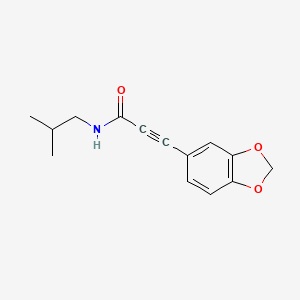
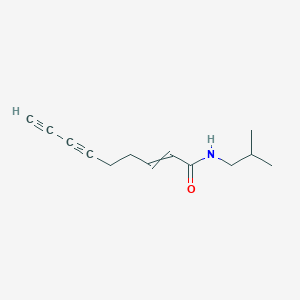
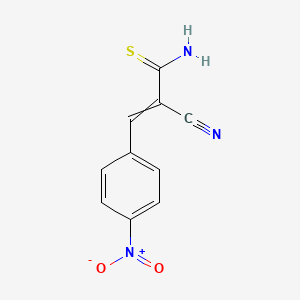
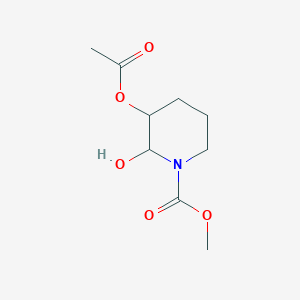
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
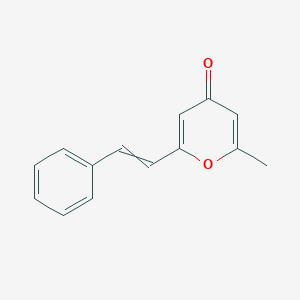
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
